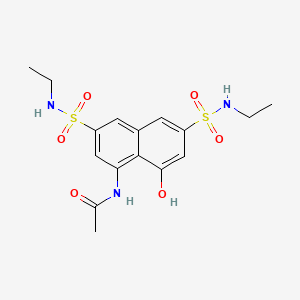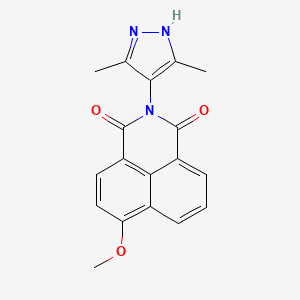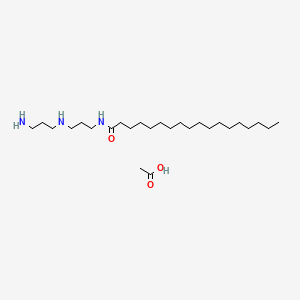
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group attached to a naphthalene ring substituted with ethylamino sulfonyl and hydroxy groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of ethylamino sulfonyl groups through sulfonation and subsequent amination reactions. The hydroxy group is usually introduced via hydroxylation reactions. The final step involves the acetamide formation through acylation reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s sulfonyl and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(3,6-bis((methylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
- Acetamide, N-(3,6-bis((propylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
- Acetamide, N-(3,6-bis((butylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
Uniqueness
Compared to similar compounds, Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is unique due to its specific ethylamino sulfonyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where these properties are advantageous.
Propriétés
Numéro CAS |
63907-44-8 |
|---|---|
Formule moléculaire |
C16H21N3O6S2 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C16H21N3O6S2/c1-4-17-26(22,23)12-6-11-7-13(27(24,25)18-5-2)9-15(21)16(11)14(8-12)19-10(3)20/h6-9,17-18,21H,4-5H2,1-3H3,(H,19,20) |
Clé InChI |
JICAVJORXZWPEV-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2O)S(=O)(=O)NCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)









